molecular formula C17H11N B8287091 2-(Phenylethynyl)Quinoline CAS No. 70437-00-2

2-(Phenylethynyl)Quinoline

Cat. No. B8287091
M. Wt: 229.27 g/mol
InChI Key: OLIGWEDUXXPBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08946431B2

Procedure details

After 2-chloroquinoline (29.7 mg, 0.182 mmole) was dissolved in THF (1.5 mL), PdCl2(PPh3)2 (2.6 mg, 0.0037 mmole), and CuI (1.5 mg, 0.0063 mmol) were added thereto and stirred for 5 min under nitrogen atmosphere. To the resulting mixture triethylamine (0.15 mL) and phenylacetylene (0.03 mL, 0.273 mmol) were successively added, followed by stirring at 80° C. for 24 hr after sealing. The completion of the reaction was confirmed by TLC (EtOAc/Hexane=1:10). When the reaction was completed, the reactant was filtered through Celite and extracted with a mixture of EtOAc and H2O, to thereby separate an organic layer. The organic layer was dried over anhydrous MgSO4, concentrated under reduced pressure, and purified by column chromatography (EtOAc/Hexane=1:10, R.f: 0.35), to thereby obtain 2-(phenylethynyl)quinoline (24.9 mg, 60%) as a brown solid.
Quantity
29.7 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step Two
Quantity
0.03 mL
Type
reactant
Reaction Step Two
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.6 mg
Type
catalyst
Reaction Step Four
Name
CuI
Quantity
1.5 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.C(N(CC)CC)C.[C:19]1([C:25]#[CH:26])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.CCOC(C)=O.CCCCCC>C1COCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[C:19]1([C:25]#[C:26][C:2]2[CH:11]=[CH:10][C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:3]=2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:3.4,^1:46,65|

Inputs

Step One
Name
Quantity
29.7 mg
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C=C1
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.15 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.03 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Three
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCC
Step Four
Name
Quantity
2.6 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
CuI
Quantity
1.5 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 min under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at 80° C. for 24 hr after sealing
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the reactant was filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
extracted with a mixture of EtOAc and H2O
CUSTOM
Type
CUSTOM
Details
to thereby separate an organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (EtOAc/Hexane=1:10, R.f: 0.35)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C1(=CC=CC=C1)C#CC1=NC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.